

Application Notes and Protocols for the Functionalization of 4-Iodoisoquinolin-1-amine

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Compound of Interest

Compound Name: **4-Iodoisoquinolin-1-amine**

Cat. No.: **B1300164**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.^{[1][2][3][4][5]} **4-Iodoisoquinolin-1-amine** is a highly versatile building block for drug discovery. The presence of a reactive iodine atom at the C4 position allows for a variety of palladium-catalyzed cross-coupling reactions, while the amino group at the C1 position provides a handle for further derivatization or can modulate the biological activity of the resulting compounds. These application notes provide detailed protocols for key functionalization reactions of the **4-iodoisoquinolin-1-amine** core, enabling the synthesis of diverse libraries of novel compounds for therapeutic development.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.^[6] This protocol outlines the introduction of various aryl and heteroaryl substituents at the C4 position of **4-iodoisoquinolin-1-amine**.

General Reaction Scheme:

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

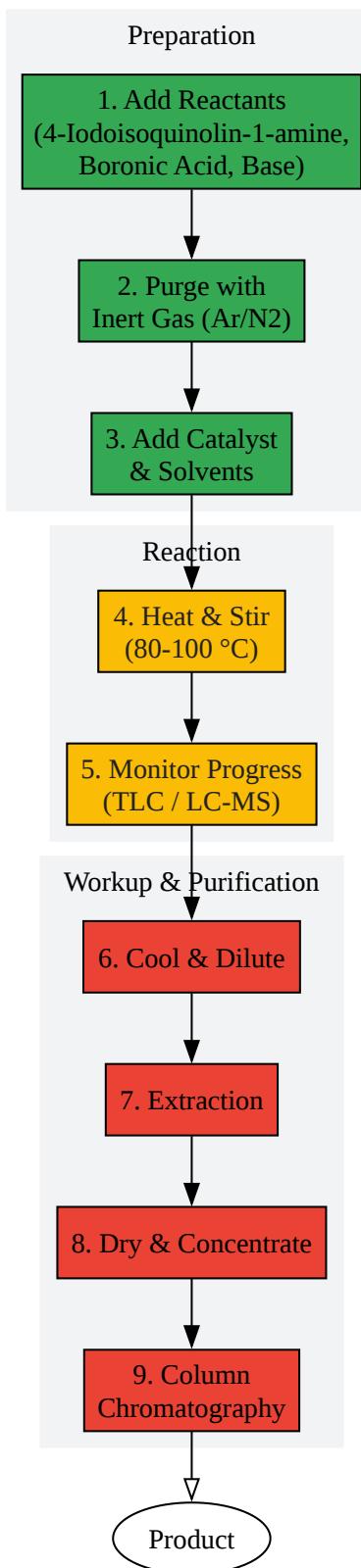
- Reaction Setup: In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add **4-iodoisquinolin-1-amine** (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 equiv.).
- Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the deactivation of the palladium catalyst.^[6]
- Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%) to the reaction mixture. Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 ratio) via syringe.^[6]
- Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-100 °C) and stir vigorously.^[1]
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc) and wash with water, followed by brine.
 - Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-isoquinolin-1-amine product.

Data Summary: Suzuki-Miyaura Coupling

Entry	Aryl Boronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(PPh ₃) ₄ (3)	K ₂ CO ₃	Dioxane/ H ₂ O	90	12	88
2	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂ (2)	Cs ₂ CO ₃	Toluene/ H ₂ O	100	8	92
3	Thiophene-2-boronic acid	Pd(PPh ₃) ₄ (3)	K ₂ CO ₃	Dioxane/ H ₂ O	90	16	75
4	Pyridine-3-boronic acid	Pd(OAc) ₂ /SPhos (2)	K ₃ PO ₄	Dioxane/ H ₂ O	100	18	68

Note: Data are representative examples based on similar Suzuki-Miyaura couplings of halo-isoquinolines.

Visualizations: Suzuki-Miyaura Coupling

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I R1 || / \ / N--NH2 + H-N-R2 --[Pd catalyst, Ligand, Base]--> N--NH2 \ / \ / | | (Isoquinoline Core)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is the most common way to synthesize arylalkynes.^{[7][8]}

General Reaction Scheme:

Experimental Protocol: General Procedure for Sonogashira Coupling

- Reaction Setup: To a dry Schlenk tube, add **4-iodoisquinolin-1-amine** (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
- Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
- Reagent Addition: Under the inert atmosphere, add an anhydrous amine solvent/base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)) via syringe. Add the terminal alkyne (1.2-1.5 equiv.) dropwise.
- Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as required.
- Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).
- Workup:
 - Once complete, dilute the reaction mixture with a solvent like EtOAc or CH₂Cl₂.

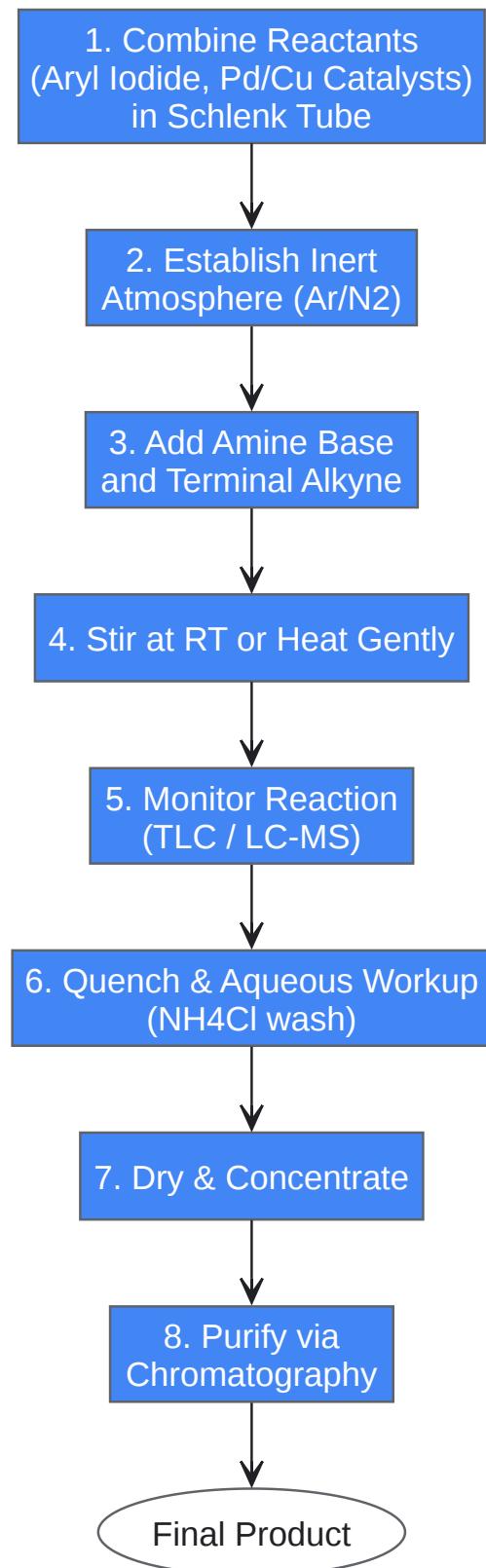
- Wash the organic solution with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Sonogashira Coupling

Entry	Alkyne	Catalyst (mol%)	Co-catalyst (mol%)	Base/Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₄ (2)	CuI (4)	Et ₃ N	RT	4	94
2	Trimethylsilylacetylene	PdCl ₂ (PPh ₃) ₂ (3)	CuI (5)	DIPA/THF	40	6	90
3	1-Hexyne	Pd(PPh ₃) ₄ (2)	CuI (4)	Et ₃ N	RT	8	87
4	Propargyl alcohol	PdCl ₂ (PPh ₃) ₂ (3)	CuI (5)	Et ₃ N	50	12	78

Note: Data are representative examples based on similar Sonogashira couplings of aryl iodides.

[9]##### Visualizations: Sonogashira Coupling

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Caption: Step-by-step workflow for the Sonogashira coupling reaction.

C-CN Bond Formation via Cyanation

The introduction of a nitrile (-CN) group onto the isoquinoline core provides a versatile synthetic handle for further transformations into amines, amides, carboxylic acids, or tetrazoles.

Palladium- or copper-catalyzed cyanation of aryl iodides is a common method.

General Reaction Scheme:

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation

- Reaction Setup: In an oven-dried vial, combine **4-iodoisquinolin-1-amine** (1.0 equiv.), the cyanide source (e.g., $Zn(CN)_2$ (0.6 equiv.) or $K_4[Fe(CN)_6]$ (0.5 equiv.)), the palladium catalyst (e.g., $Pd_2(dba)_3$, 2 mol%), and the ligand (e.g., dppf, 4 mol%).
- Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- Solvent Addition: Add an anhydrous, degassed polar aprotic solvent, such as DMF or DMA, via syringe.
- Reaction Execution: Place the sealed vial in a preheated heating block (typically 100-140 °C) and stir vigorously.
- Monitoring: Monitor the reaction's progress by LC-MS until the starting material is consumed (typically 6-24 hours).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Dilute with EtOAc and water.
 - Caution: Acidic workup should be avoided to prevent the formation of toxic HCN gas.
 - Filter the mixture through a pad of celite.
 - Separate the layers and extract the aqueous phase with EtOAc.

- Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate.
- Purification: Purify the crude residue by column chromatography to yield the desired 4-cyanoisoquinolin-1-amine.

Data Summary: Cyanation Reactions

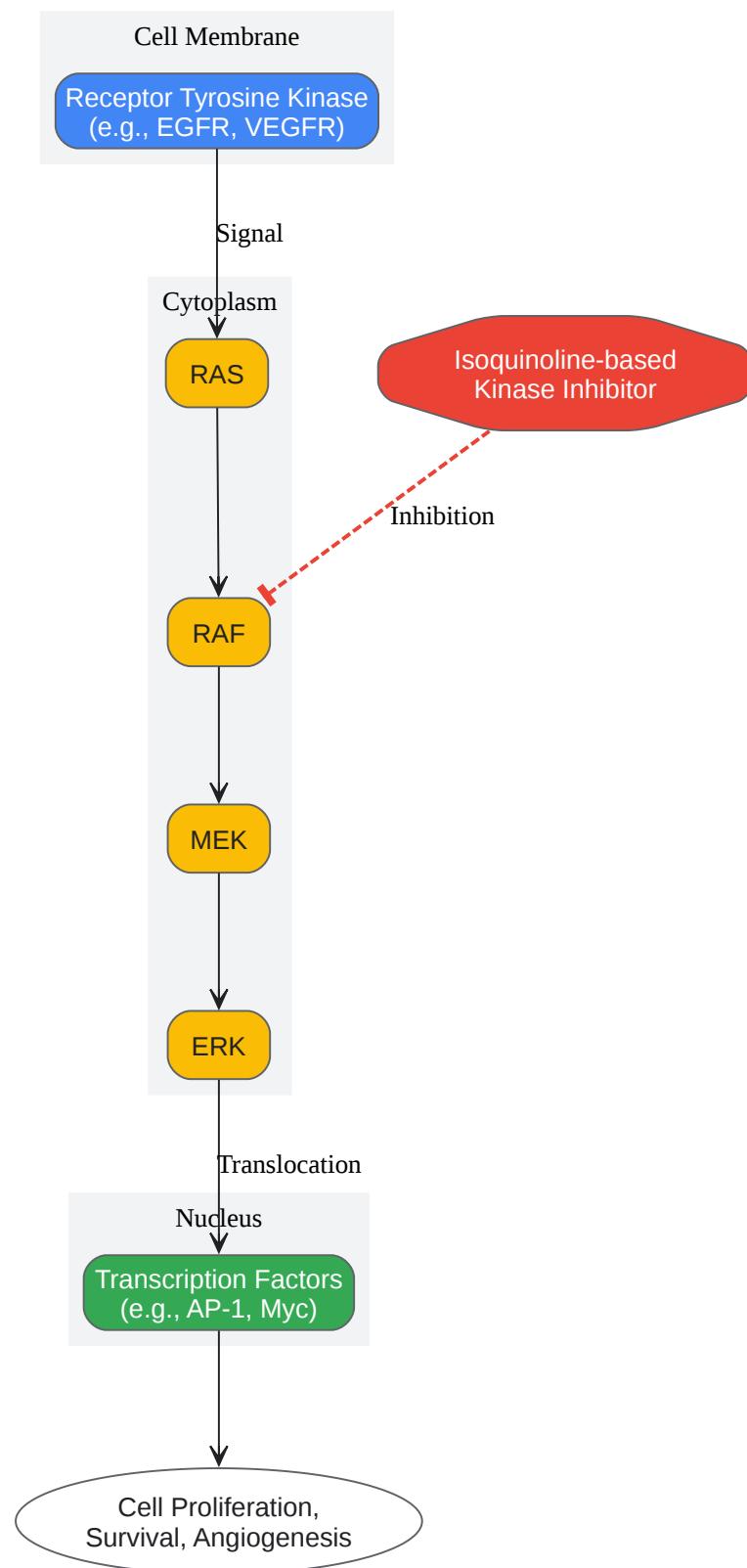
Entry	Cyanide Source	Catalyst/ Ligand (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	$\text{Zn}(\text{CN})_2$	$\text{Pd}_2(\text{dba})_3/\text{dppf}$ (2/4)	DMA	120	12	85
2	$\text{K}_4[\text{Fe}(\text{CN})_6]$	$\text{Pd}(\text{OAc})_2/\text{XPhos}$ (2/4)	NMP	140	18	78
3	CuCN	(No Pd catalyst)	DMF	150	24	70

Note: Data are representative examples based on cyanation of similar aryl iodides.

[10]### 5. Pharmacological Relevance and Signaling Pathways

Derivatives of the isoquinoline core are frequently investigated as inhibitors of protein kinases. K[6]inase signaling pathways are crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Functionalization of the **4-iodoisoquinolin-1-amine** core allows for the synthesis of novel compounds that can be screened as kinase inhibitors, potentially disrupting aberrant signaling in diseased cells.

Visualizations: Generalized Kinase Signaling Pathway



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Caption: A potential mechanism of action for isoquinoline derivatives.

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